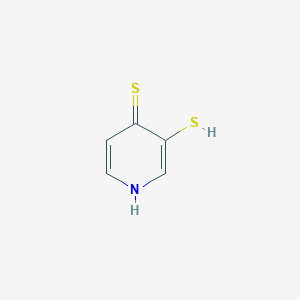

3,4-Pyridinedithiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66242-97-5 |

|---|---|

Molecular Formula |

C5H5NS2 |

Molecular Weight |

143.2 g/mol |

IUPAC Name |

3-sulfanyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C5H5NS2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) |

InChI Key |

PTPFIWLJAOWVTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C(C1=S)S |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Pyridinedithiol and Its Precursors

Strategic Pathways for Thiol Functionalization on the Pyridine (B92270) Ring

The introduction of thiol groups onto a pyridine core can be accomplished through two primary strategies: modification of a pre-existing pyridine ring or construction of the heterocyclic ring with the thiol moieties already incorporated.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the C2, C4, and C6 positions. gcwgandhinagar.compearson.com This reactivity is a cornerstone for introducing sulfur-based functional groups.

Nucleophilic aromatic substitution (SNAr) is a common method where a good leaving group, such as a halogen (Cl, Br, F), is displaced by a sulfur nucleophile. gcwgandhinagar.comwikipedia.org Thiolate anions (RS⁻), generated from thiols, or reagents like sodium hydrosulfide (B80085) (NaSH) can serve as effective nucleophiles to introduce the thiol group. wikipedia.orgvulcanchem.com The reactivity of the pyridine ring towards nucleophiles can be further enhanced by N-oxidation, which lowers the electron density of the ring and promotes substitution. scispace.comorganic-chemistry.org The resulting pyridine N-oxide can be deoxygenated in a subsequent step. organic-chemistry.org

Another approach involves the activation of pyridine through the formation of Zincke imine intermediates. Recent research has shown that N-2,4-dinitrophenyl (DNP) Zincke imines can undergo selective C3-H thiolation under mild conditions, proceeding through a radical addition-elimination pathway. researchgate.netscu.edu.cn This method offers a pathway to functionalize the otherwise less reactive C3 position.

An alternative to functionalizing an existing pyridine ring is to construct the ring from acyclic precursors that already contain the required sulfur atoms. This approach can offer excellent control over the substitution pattern. One such method involves the base-induced addition of 2,6-lutidine to non-enolisable thioketones. rug.nl This reaction proceeds via the deprotonation of a methyl group on the lutidine, followed by nucleophilic attack on two equivalents of the thioketone, ultimately forming a pyridine ring symmetrically substituted with two thiol-bearing groups. rug.nl This strategy provides a more direct and efficient route to certain pyridine dithiols compared to some multi-step functionalization methods. rug.nl

More broadly, various cyclization reactions are employed to synthesize the pyridine core, and these can be adapted to include sulfur functionalities. organic-chemistry.orgmdpi.com For instance, multicomponent reactions that assemble the ring from simpler fragments can incorporate sulfur-containing building blocks from the outset.

Nucleophilic Addition Mechanisms

Regioselective Synthesis and Reactive Intermediates

Achieving the specific 3,4-disubstitution pattern of 3,4-pyridinedithiol often requires advanced synthetic strategies that can overcome the natural reactivity patterns of the pyridine ring. The use of highly reactive intermediates is a key strategy in this context.

Pyridynes, the heterocyclic analogues of benzyne, are powerful intermediates for the difunctionalization of aromatic rings. wikipedia.org The 3,4-pyridyne intermediate, in particular, provides a direct route to 3,4-disubstituted pyridines. nih.govchemistryviews.org These intermediates were first postulated in 1955 and have since become valuable, albeit challenging, synthetic tools. nih.govwikipedia.org

The generation of 3,4-pyridyne typically involves the elimination of two adjacent substituents from a pyridine ring. A modern and effective method starts with a precursor like 3-chloro-2-ethoxypyridine. nih.gov Regioselective lithiation at the C4 position with a strong base, followed by transmetalation and heating, induces an elimination reaction to form the transient 3,4-pyridyne. chemistryviews.orgnih.gov

Once generated, the pyridyne is highly electrophilic and reacts rapidly with available nucleophiles. nih.gov A significant challenge has been controlling the regioselectivity of nucleophilic addition, as attack can occur at either C3 or C4. nih.gov However, recent work has demonstrated that the regioselective trapping of 3,4-pyridyne is possible. Specifically, the use of magnesium thiolates as nucleophiles has been shown to lead to the regioselective formation of 4-thiolated pyridines. nih.gov A subsequent quench of the resulting pyridylmagnesium intermediate at C3 with an electrophile allows for the creation of various 2,3,4-trisubstituted pyridines. nih.gov This methodology provides a clear and powerful pathway toward the synthesis of this compound precursors.

| Starting Material | Reagents & Conditions | Nucleophile (R in RSMgX·LiCl) | Intermediate | Product Yield |

|---|---|---|---|---|

| 3-chloro-2-ethoxypyridine | 1) n-BuLi, THF, -78 °C 2) RSMgX·LiCl, -78 °C to 75 °C | 4-methylphenyl | 2-ethoxy-3-magnesio-4-(p-tolylthio)pyridine | 72% |

| 3-chloro-2-ethoxypyridine | 1) n-BuLi, THF, -78 °C 2) RSMgX·LiCl, -78 °C to 75 °C | n-butyl | 4-(butylthio)-2-ethoxy-3-magnesiopyridine | 69% |

Directed functionalization strategies are crucial for achieving regiocontrol in pyridine synthesis. Directed ortho-metalation (DoM), for example, utilizes a functional group on the ring to direct a strong base to deprotonate an adjacent position, which can then be trapped by an electrophile. researchgate.net This allows for the precise installation of substituents, which can then be elaborated into the desired final product or used to generate reactive intermediates like pyridynes at a specific location. researchgate.net

In the context of pyridyne chemistry, substituents on the ring can influence the regioselectivity of the subsequent nucleophilic addition. The "aryne distortion model" helps to explain how substituents, even those not directly at the aryne carbons, can perturb the triple bond, making one carbon more electrophilic than the other and thus directing the incoming nucleophile. nih.gov Proximal halide or sulfamate (B1201201) groups have been used to govern the regioselectivity of nucleophilic additions to 3,4-pyridynes. nih.gov

While stereochemical control is not a factor in the final aromatic product of this compound itself, it can be critical in the synthesis of its precursors or related saturated systems like piperidines. For instance, the generation and trapping of a 3,4-piperidyne, a saturated analogue of pyridyne, has been reported for synthesizing functionalized piperidines. nih.gov Furthermore, stereospecific annulation reactions, such as the [3+3] cycloaddition between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, can produce related heterocyclic systems with retained enantiopurity. rsc.org

Generation and Reactivity of 3,4-Pyridyne Intermediates

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy use, and utilize renewable resources, are increasingly influencing synthetic strategies. researchgate.net While specific reports on the "green synthesis" of this compound are not abundant, several methodologies in pyridine chemistry align with these principles.

One key principle is maximizing atom economy, which favors addition and cycloaddition reactions over substitutions that generate waste byproducts. acs.org The development of catalyst-free reactions, such as certain annulation strategies for building heterocyclic rings, represents a significant step towards sustainability. rsc.org

The use of alternative energy sources and benign solvents is another hallmark of green chemistry. nih.gov For example, ultrasound-assisted synthesis in water has been used to prepare imidazo[1,2-a]pyridines, demonstrating a greener alternative to traditional heating in organic solvents. organic-chemistry.org

Synthetic Challenges and Future Directions in Accessing Functionalized Pyridinedithiols

The synthesis of specifically functionalized pyridinedithiols, such as this compound, is an area with considerable challenges and opportunities for methodological innovation. These compounds are of interest as ligands in coordination chemistry and as building blocks for functional materials. rug.nlresearchgate.net

Synthetic Challenges:

A primary obstacle in the synthesis of this compound is achieving the correct regiochemistry. The electronic nature of the pyridine ring dictates the positions most susceptible to nucleophilic or electrophilic attack, making the simultaneous functionalization of the 3 and 4 positions non-trivial.

Key challenges include:

Precursor Availability: The synthesis is highly dependent on the availability of suitably substituted pyridine precursors. Starting materials like 3,4-dihalopyridines or 3,4-diaminopyridines could theoretically serve as precursors, but their own synthesis can be multi-step and inefficient.

Harsh Reaction Conditions: Classical methods for introducing thiol groups can require harsh conditions, such as the use of strong bases (e.g., organolithium reagents) or high temperatures. rug.nl These conditions may not be compatible with other functional groups on the pyridine ring, thereby limiting the synthesis of more complex, functionalized derivatives.

Thiol Reactivity and Stability: Thiol groups are susceptible to oxidation, readily forming disulfide bonds upon exposure to air. rug.nlcreative-biogene.com This necessitates the use of inert atmospheres and careful handling during synthesis and purification, adding complexity to the procedures. The use of protecting groups can mitigate this, but adds extra steps to the synthetic sequence. scribd.com

Future Directions:

Overcoming these challenges requires the development of novel and more sophisticated synthetic strategies. The future of accessing functionalized pyridinedithiols will likely rely on modern catalytic methods and a deeper understanding of reaction mechanisms.

Promising future directions include:

Advanced Cross-Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, offers a powerful tool for creating specific C-S bonds with high regioselectivity. researchgate.net Designing novel sulfur-containing coupling partners could provide a direct route to protected dithiols.

Direct C-H Functionalization: A highly attractive and atom-economical approach is the direct C-H functionalization of the pyridine ring. Developing catalytic systems that can selectively activate and thiolate the C-H bonds at the 3 and 4 positions would represent a significant breakthrough, streamlining the synthesis and reducing waste. researchgate.net

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for handling reactive intermediates and improving control over reaction parameters. This technology could enable the safe use of hazardous reagents and improve the scalability of synthetic routes to these compounds.

Computational Chemistry: Density functional theory (DFT) and other computational methods can aid in predicting reaction outcomes, understanding reaction mechanisms, and designing more effective synthetic routes by modeling intermediates and transition states. researchgate.netucla.edu

The table below summarizes some synthetic approaches and challenges in the broader context of synthesizing functionalized pyridine-sulfur compounds.

| Synthetic Aspect | Description | Challenges | Potential Future Approach | References |

| Precursor Synthesis | Preparation of substituted pyridines (e.g., dihalopyridines) to serve as starting materials. | Multi-step processes, low yields, limited commercial availability. | Development of more efficient routes to key pyridine building blocks. | youtube.com |

| Thiolation Method | Introduction of sulfur functional groups onto the pyridine ring. | Harsh reagents, poor regioselectivity, side reactions (oxidation). | Catalytic C-S bond formation, C-H activation/thiolation. | rug.nlresearchgate.net |

| Protecting Groups | Use of groups like acetyl or trityl to mask thiol reactivity during synthesis. | Additional synthetic steps for protection and deprotection, potential incompatibility. | Orthogonal and easily cleavable protecting groups. | scribd.com |

| Purification | Isolation of the target dithiol from reaction mixtures. | Instability of the product, difficulty in separating isomers, oxidation during workup. | Advanced chromatographic techniques, in-situ use of products. | rug.nl |

Advanced Structural and Spectroscopic Elucidation of 3,4 Pyridinedithiol Systems

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods are indispensable for the precise determination of molecular structure, conformation, and dynamics. For a molecule like 3,4-pyridinedithiol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provides a holistic view of its architecture in different states.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations that define a molecule's conformation. github.ionanalysis.comceitec.czemerypharma.com For this compound, a combination of 1D and 2D NMR experiments would be employed for a thorough analysis.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. The chemical shifts would be influenced by the electron-donating thiol groups and the electronegative nitrogen atom. The protons H-2, H-5, and H-6 would likely appear as distinct multiplets, with their coupling constants providing information about their relative positions. The thiol protons (-SH) would appear as broad singlets, and their chemical shift could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR: The carbon NMR spectrum would reveal signals for the five carbon atoms of the pyridine ring. The carbons attached to the thiol groups (C-3 and C-4) would exhibit chemical shifts influenced by the sulfur atoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons on the pyridine ring. nanalysis.comceitec.cz For example, cross-peaks would be observed between H-2 and H-6 (if coupled), and between H-5 and H-6, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the definitive assignment of each carbon signal to its attached proton. For instance, the proton signal for H-2 would show a correlation to the C-2 signal.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar pyridine derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 8.0 - 8.3 | - | C-3, C-4, C-6 |

| H-5 | 7.0 - 7.3 | - | C-3, C-4, C-6 |

| H-6 | 8.2 - 8.5 | - | C-2, C-4, C-5 |

| SH-3 | 3.5 - 4.5 (broad) | - | C-3, C-4 |

| SH-4 | 3.5 - 4.5 (broad) | - | C-3, C-4 |

| C-2 | - | 145 - 150 | H-6 |

| C-3 | - | 130 - 135 | H-2, H-5 |

| C-4 | - | 135 - 140 | H-2, H-5, H-6 |

| C-5 | - | 120 - 125 | H-6 |

| C-6 | - | 148 - 153 | H-2, H-5 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Advanced Mass Spectrometry Techniques for Molecular Architectures and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information. chemrxiv.orgshimadzu.comscienceready.com.auacdlabs.commiamioh.edu

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound (molecular weight approximately 143.23 g/mol ), the mass spectrum would likely show a prominent molecular ion peak.

Proposed Fragmentation Pathways: The fragmentation of this compound would likely proceed through several pathways, including:

Loss of a hydrogen atom: [M-H]⁺

Loss of a thiol radical (•SH): [M-SH]⁺

Loss of H₂S: [M-H₂S]⁺˙

Cleavage of the pyridine ring: This can lead to a variety of smaller fragments.

The following table outlines some of the expected fragment ions and their mass-to-charge ratios (m/z) in the EI mass spectrum of this compound.

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [C₅H₅NS₂]⁺˙ | Molecular Ion | 143 |

| [C₅H₄NS₂]⁺ | Loss of H | 142 |

| [C₅H₄NS]⁺ | Loss of SH | 110 |

| [C₅H₃N]⁺˙ | Loss of H₂S | 109 |

| [C₄H₄]⁺˙ | Pyridine ring fragment | 52 |

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or FT-ICR) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Application of X-ray Crystallography for Crystalline State Structural Determination

Expected Structural Features: A crystal structure of this compound would likely reveal:

Planarity: The pyridine ring is expected to be largely planar.

Hydrogen Bonding: The thiol groups are capable of forming intermolecular hydrogen bonds (S-H···N or S-H···S), which would play a significant role in the crystal packing. These interactions would likely lead to the formation of extended networks, such as chains or sheets.

Tautomeric Form: In the solid state, the molecule could exist in the dithiol form or a tautomeric thione form. X-ray crystallography would definitively identify the dominant tautomer in the crystal.

The table below presents hypothetical crystallographic parameters for this compound, based on data from similar heterocyclic compounds.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| C-S Bond Length | ~1.75 - 1.80 Å |

| C=S Bond Length (Thione) | ~1.65 - 1.70 Å |

| C-N Bond Length | ~1.33 - 1.35 Å |

| S-H···N H-bond distance | ~2.2 - 2.5 Å |

Vibrational Spectroscopy for Bonding Analysis and Tautomeric Forms

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding within a molecule and is particularly useful for studying tautomeric equilibria. researchgate.netmdpi.comarxiv.orgresearchgate.netarxiv.orgresearchgate.netaps.org this compound can potentially exist in equilibrium between the dithiol form and a zwitterionic pyridinium-thiolate form or a thione tautomer.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

S-H Stretching: A weak to medium band in the region of 2550-2600 cm⁻¹ would be indicative of the thiol groups.

C=C and C=N Stretching: Vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

N-H Stretching: The presence of a broad band around 3000-3400 cm⁻¹ could suggest the presence of the pyridinium (B92312) tautomer.

C=S Stretching: A strong band in the 1050-1250 cm⁻¹ region would be evidence for the thione tautomer.

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR, with different selection rules. arxiv.orgresearchgate.netresearchgate.netaps.org The S-H and S-S stretching vibrations, which can be weak in FTIR, often give rise to more intense signals in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for the different tautomeric forms of this compound.

| Vibrational Mode | Dithiol Form (cm⁻¹) | Thione Form (cm⁻¹) |

| ν(S-H) | 2550 - 2600 | - |

| ν(N-H) | - | 3000 - 3400 (broad) |

| ν(C=N) / ν(C=C) | 1400 - 1600 | 1400 - 1600 (shifted) |

| ν(C=S) | - | 1050 - 1250 |

By analyzing the vibrational spectra under different conditions (e.g., in different solvents or at various temperatures), the equilibrium between these tautomeric forms can be investigated.

Electron Paramagnetic Resonance Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. bruker.comnih.govlibretexts.orguniversite-paris-saclay.frresearchgate.net While this compound itself is a diamagnetic molecule, its radical cation or related radical species can be generated, for example, through oxidation or photolysis.

Expected EPR Spectrum: The EPR spectrum of a radical derived from this compound would provide information about the distribution of the unpaired electron spin density. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

g-factor: For sulfur-centered radicals, the g-factor is typically greater than that of a free electron (ge ≈ 2.0023) due to the large spin-orbit coupling of the sulfur atom.

Hyperfine Coupling: The unpaired electron can couple to the magnetic nuclei in the molecule, such as ¹H and ¹⁴N, leading to a splitting of the EPR signal into multiple lines. The magnitude of the hyperfine coupling constant is proportional to the spin density on that nucleus.

For a thiyl radical (RS•) formed by the removal of a hydrogen atom from one of the thiol groups of this compound, the EPR spectrum would be expected to show hyperfine coupling to the nitrogen atom of the pyridine ring and to the remaining ring protons. Analysis of these couplings would help to map the delocalization of the unpaired electron across the molecule.

The following table presents hypothetical EPR parameters for a this compound-derived radical.

| Parameter | Predicted Value |

| g-value | > 2.0023 |

| a(¹⁴N) (Hyperfine coupling to Nitrogen) | 0.5 - 2 G |

| a(¹H) (Hyperfine coupling to Protons) | 0.1 - 5 G (depending on position) |

The study of such radical species is crucial for understanding the potential role of this compound in redox processes and as a precursor to conductive polymers or materials with interesting magnetic properties.

Computational and Theoretical Investigations of 3,4 Pyridinedithiol

Quantum Mechanical Characterization of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 3,4-Pyridinedithiol. These calculations provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.org It is a workhorse in quantum chemistry for predicting the ground-state properties of molecules like this compound. mdpi.com By solving the Kohn-Sham equations, DFT can accurately determine the molecule's optimal geometry (bond lengths and angles) and its electronic configuration. udel.edu

Calculations typically employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or higher, to approximate the exchange-correlation energy. nih.gov For this compound, DFT calculations would reveal the precise bond lengths of the C-C, C-N, C-S, and S-H bonds, as well as the planar or near-planar geometry of the pyridine (B92270) ring. The resulting electron density map illustrates the distribution of electrons, highlighting the electronegative nitrogen atom and the sulfur atoms as regions of higher electron density. These ground-state calculations are the essential first step for more advanced theoretical investigations. arxiv.org

Exploration of Tautomeric Equilibria and Energetic Profiles

Like other heterocyclic thiols, this compound can exist in several tautomeric forms due to proton migration between the nitrogen and sulfur atoms. The principal forms are the dithiol form and various thione forms (where a proton moves from sulfur to the ring nitrogen). Theoretical studies on related molecules like 1,2,4-triazole-3-thione and quinolin-4-one derivatives consistently show that the thione or keto forms are often more stable. nih.govscirp.org

Using DFT, the energetic profiles of these tautomers can be calculated to determine their relative stabilities and the energy barriers for interconversion. scirp.org For this compound, the potential tautomers would include the dithiol, the 3-thiol-4(1H)-thione, the 4-thiol-3(2H)-thione, and the dithione forms. Computational studies on similar systems indicate that the thione forms are generally the most stable species in the gas phase. nih.gov The relative energies dictate the equilibrium population of each tautomer under given conditions.

Table 1: Representative Tautomeric Relative Energies for a Thione-Thiol System (Illustrative) Data adapted from studies on analogous heterocyclic systems.

| Tautomer | Relative Energy (kJ/mol) | Note |

| Thione Form | 0.00 | Most stable tautomer |

| Thiol Form | +27.00 | Less stable than thione form |

| Transition State | +140.00 | Energy barrier for interconversion |

This table illustrates typical energy differences found in thiol-thione tautomerism studies on related molecules and is intended for conceptual understanding. kuleuven.be

Frontier Molecular Orbital Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. irjweb.com A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron. ajchem-a.com The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In molecules designed for molecular electronics, the alignment of these frontier orbitals with the Fermi level of the electrodes is crucial for efficient charge transport. imist.ma Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.com

Table 2: Illustrative Frontier Orbital Data from DFT Calculations Data based on typical values for similar aromatic thiol molecules.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.30 | Tendency to donate electrons |

| ELUMO | -1.80 | Tendency to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.50 | Chemical reactivity and stability |

This table provides representative values to illustrate the application of FMO theory. irjweb.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model the molecule as a collection of atoms governed by a force field, allowing for the exploration of its conformational landscape and interactions with its environment, such as a solvent or a surface. mdpi.com

For this compound, MD simulations can reveal the rotational freedom of the thiol groups and the flexibility of the pyridine ring. By simulating the molecule over nanoseconds, one can map the energy landscape to identify stable conformations and the energy barriers between them. researchgate.netmdpi.com This is particularly important when studying its adsorption on a metal surface, a key step in creating a molecular junction. MD simulations can predict the preferred binding orientation of the molecule on surfaces like gold or platinum and analyze the non-covalent interactions (e.g., van der Waals forces) that stabilize the adsorbed structure. mdpi.com

Theoretical Modeling of Electronic Transport and Conductance in Molecular Junctions

A primary interest in this compound is its potential use as a component in molecular electronic devices. researchgate.net Theoretical modeling is essential for predicting how electrical current will flow through a single-molecule junction, where the molecule is bridged between two metal electrodes (e.g., gold). arxiv.orgrsc.org

These simulations typically combine DFT with Non-Equilibrium Green's Function (NEGF) formalism. udel.edu This approach calculates the transmission spectrum, T(E), which represents the probability that an electron with energy E will pass through the molecule from one electrode to the other. The electrical conductance is then determined by the value of the transmission spectrum at the Fermi energy of the electrodes. aps.org

Studies on analogous molecules like 4,4'-bipyridine (B149096) and benzene-1,4-dithiol show that conductance is highly sensitive to several factors:

Molecule-Electrode Coupling: The strength of the bond between the sulfur atoms and the gold electrodes.

Energy Level Alignment: The alignment of the molecule's HOMO and LUMO with the electrode's Fermi level. aps.org

Molecular Conformation: The tilt angle of the molecule with respect to the electrodes. nih.gov

Theoretical models predict that for molecules like this compound, charge transport is typically dominated by tunneling through either the HOMO or LUMO. The conductance can be tuned by changing the electrode material (e.g., Au vs. Pt) or by applying an electrochemical gate. rsc.orgaps.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical method used to build models that correlate the chemical structure of a series of compounds with a specific property. acs.org This approach is valuable for predicting the properties of new, unsynthesized compounds based on calculated molecular descriptors. ijournalse.orgimist.ma

For this compound, a QSPR model could be developed for a series of its derivatives with different substituents on the pyridine ring. The process involves:

Data Set Generation: Assembling a set of substituted this compound molecules.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or geometrical. researchgate.net

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking the descriptors to a property of interest (e.g., electrical conductance, reactivity). ingentaconnect.com

Validation: Testing the model's predictive power on an external set of compounds not used in the model's creation.

QSPR studies on pyridines and thiols have successfully predicted properties like basicity constants and biological activity. acs.orgresearchgate.net A similar approach could accelerate the design of novel this compound derivatives with optimized electronic properties for molecular device applications.

Coordination Chemistry of 3,4 Pyridinedithiol

Ligand Design Principles and Metal Chelation Modes

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions, leading to complexes with desired properties. wikipedia.org The effectiveness of a ligand is governed by principles of molecular recognition, where the ligand's shape, charge, and the geometric arrangement of its donor atoms are complementary to the metal center. americanpharmaceuticalreview.com

Bidentate and Polydentate Coordination Strategies

3,4-Pyridinedithiol is a notable example of a ligand that can employ various coordination strategies. With two thiol groups and a pyridine (B92270) nitrogen, it possesses multiple potential donor sites for metal chelation.

Bidentate Coordination: The most common mode of coordination for this compound involves the two sulfur atoms of the thiol groups binding to a metal center. purdue.edu This forms a stable five-membered chelate ring. This bidentate nature allows the ligand to "grab" a metal atom in two places, a process known as chelation, which enhances the stability of the resulting complex. purdue.edulibretexts.org Ligands that bind through two donor sites are termed bidentate. libretexts.org

Polydentate Coordination: Beyond simple bidentate chelation, this compound and its derivatives can act as polydentate ligands, engaging more than two donor atoms in binding to one or more metal centers. unacademy.comwikipedia.org This can involve the pyridine nitrogen participating in coordination, leading to more complex structures. The ability to form multiple bonds significantly enhances the stability of the resulting complex. youtube.com For instance, in some architectures, the ligand might bridge two metal centers, with the sulfur atoms coordinating to one metal and the nitrogen atom to another.

The chelate effect is a key principle here; complexes formed with chelating ligands like this compound are significantly more thermodynamically stable than those with comparable monodentate ligands. libretexts.org This enhanced stability is due to favorable entropic factors. libretexts.org

Investigation of Non-Innocent Ligand Behavior in Metal Complexes

A "non-innocent" ligand is one where the oxidation state is not clearly defined within a metal complex. wikipedia.org These ligands can actively participate in the redox chemistry of the complex, acting as electron reservoirs. caltech.edu

The dithiolene nature of this compound suggests the potential for non-innocent behavior. Dithiolene ligands are well-known for their ability to exist in multiple oxidation states (dianion, radical monoanion, and neutral). This redox activity can be transferred to the metal complex, leading to ambiguity in the assignment of formal oxidation states between the metal and the ligand. wikipedia.org For example, a complex might be described as M(II) with a radical monoanionic ligand or M(III) with a dianionic ligand. This electronic flexibility is a key area of investigation, as it can give rise to interesting magnetic, optical, and electronic properties in the resulting metal complexes. mdpi.com The pyridyl nitrogen in related dithiadiazolyl radicals has been shown to act as a non-innocent base. jyu.fi

Synthesis and Characterization of Metal-3,4-Pyridinedithiol Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the deprotonated form of the ligand. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Coordination with First-Row Transition Metals (e.g., Ni, Co, Cu, Zn)

First-row transition metals are known for their variable oxidation states and coordination geometries, making them interesting targets for complexation with this compound. libretexts.org

Nickel (Ni): Nickel(II) complexes with dithiolene-type ligands, including those derived from this compound, are well-documented. These complexes are often square planar and can exhibit rich redox chemistry. Synergistic mixtures including bidentate N-heterocycles have been explored for the selective extraction of Ni(II). hzdr.de

Cobalt (Co): Cobalt complexes with this compound can adopt various geometries, such as tetrahedral or octahedral, depending on the cobalt oxidation state and the presence of other ligands. tudublin.ie

Copper (Cu): Copper's flexible coordination sphere allows for the formation of a range of complexes with this compound. Both Cu(I) and Cu(II) complexes can be synthesized, often exhibiting interesting electronic and catalytic properties.

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. While not redox-active itself, its complexes with this compound are important for studying the ligand's coordination behavior without the complication of metal-centered redox processes. cdnsciencepub.com

The characterization of these complexes often involves techniques like X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (UV-Vis, IR, EPR) to probe their electronic and magnetic properties. researchgate.netrsc.org

| Metal | Common Oxidation State | Typical Coordination Geometry | Relevant Research Findings |

|---|---|---|---|

| Nickel (Ni) | +2 | Square Planar | Forms well-defined square planar complexes; studied for selective metal extraction. hzdr.de |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral | Can form complexes with varying metal-to-ligand stoichiometries. tudublin.ie |

| Copper (Cu) | +1, +2 | Various | Complexes exhibit interesting electronic properties. |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral | Used to study ligand coordination without metal redox activity. cdnsciencepub.com |

Coordination with Heavier Transition Metals (e.g., Pt, Pd, Re, Au)

The coordination chemistry of this compound extends to heavier transition metals, which often form more stable complexes with distinct properties compared to their first-row counterparts. rsc.org

Platinum (Pt) and Palladium (Pd): Platinum(II) and Palladium(II) are d⁸ metal ions that strongly favor square planar coordination geometry. They form highly stable complexes with sulfur-donor ligands like this compound. These complexes have been investigated for their potential in materials science and catalysis. For instance, dinuclear platinum(II) thiolates have been prepared and characterized by X-ray diffraction. researchgate.net

Rhenium (Re): Rhenium is known for its ability to form complexes in a wide range of oxidation states and to participate in the formation of metal-metal bonds. Complexes with dithiolene-type ligands can form polynuclear clusters. For example, triangulo clusters with a capping phosphate (B84403) ligand have been reported for Rhenium. wikipedia.org

Gold (Au): Gold(III) complexes, which are isoelectronic with Pt(II), also form square planar complexes. The coordination of N,N,N,N-tetradentate ligands to Au(III) has been successfully achieved. beilstein-journals.org

| Metal | Common Oxidation State | Typical Coordination Geometry | Relevant Research Findings |

|---|---|---|---|

| Platinum (Pt) | +2 | Square Planar | Forms stable square planar complexes, studied for materials applications. researchgate.net |

| Palladium (Pd) | +2 | Square Planar | Forms stable complexes often used in catalysis. masterorganicchemistry.com |

| Rhenium (Re) | Various | Octahedral, Clusters | Can form polynuclear clusters with dithiolene ligands. wikipedia.org |

| Gold (Au) | +3 | Square Planar | Forms stable square planar complexes with N- and S-donor ligands. beilstein-journals.org |

Formation of Mono-, Di-, and Multinuclear Metal Architectures

The ability of this compound to act as both a chelating and a bridging ligand facilitates the construction of a variety of nuclearities in its metal complexes.

Mononuclear Complexes: In the simplest case, one this compound ligand chelates to a single metal center, forming a mononuclear complex. The specific geometry of the complex is dictated by the coordination preferences of the metal ion.

Dinuclear Complexes: Dinuclear structures can arise when the ligand bridges two metal centers. This can occur in several ways. For example, the two sulfur atoms could bind to one metal, while the pyridine nitrogen binds to a second. Alternatively, each sulfur atom could bridge between two different metal ions. Discrete dinuclear dimeric complexes have been observed where two bridging ligands span two metal ions. rsc.org

Multinuclear Architectures: The bridging capabilities of this compound can be extended to form even larger multinuclear clusters and coordination polymers. These extended structures are of interest for their potential magnetic, electronic, and porous properties. The formation of one-dimensional chains and two-dimensional sheets has been observed in related systems. rsc.org The synthesis of heterometallic one-dimensional chains has also been achieved. researchgate.net

The rational design of these different architectures is a key goal in modern coordination chemistry, with the choice of metal, ligand, and reaction conditions all playing a crucial role in determining the final structure.

Electronic, Optical, and Magnetic Properties of Metal-3,4-Pyridinedithiol Complexes

Intervalence Charge Transfer Phenomena and Electronic Coupling

Intervalence charge transfer (IVCT) is a key phenomenon observed in mixed-valence complexes containing two metal centers in different oxidation states. wikipedia.org This process involves the transfer of an electron from the more electron-rich metal center to the more electron-poor one, often induced by the absorption of light. wikipedia.org The energy and intensity of the resulting IVCT band in the electronic spectrum provide valuable information about the degree of electronic coupling between the metal centers.

In the context of this compound complexes, while direct studies on this specific ligand are limited, research on analogous pyridinedithiol and other dithiolene complexes offers significant insights. For instance, studies on bis(dithiolene) complexes have shown that the electronic coupling can be modulated by various factors, including the nature of the bridging ligand and the solvent environment. researchgate.netias.ac.in The electronic coupling is a measure of the interaction between the donor and acceptor orbitals involved in the charge transfer. q-chem.com

Mixed-valence complexes are categorized into three classes based on the strength of the electronic interaction (α):

Class I: α ≈ 0, indicating no significant interaction and no observable IVCT band. wikipedia.org

Class II: 0 < α < 0.707, signifying an intermediate interaction with a distinct IVCT band. wikipedia.org

Class III: α > 0.707, representing strong interaction where the sites are better described as a single delocalized unit. wikipedia.org

The electronic coupling in these systems can be influenced by protonation events. For example, in a mixed-valence mixed-protonated (MVMP) state of a nickel complex with 2,3-pyridinedithiol, the IVCT band is retained, though with reduced electronic coupling compared to its 2,3-pyrazinedithiol analogue. psu.edu This reduction is attributed to the higher energy of the ligand orbitals, which diminishes their overlap with the metal orbitals. psu.edu The asymmetry introduced by protonation can significantly alter the electronic orbitals of the redox sites, thereby reducing the electronic coupling. psu.edu

| Complex Type | Key Feature | Effect on Electronic Coupling | Reference |

|---|---|---|---|

| Mixed-Valence Bis(dithiolene) | Modulation by bridging ligand and solvent | Variable coupling strength | researchgate.netias.ac.in |

| Mixed-Valence Mixed-Protonated [Ni(2,3-pyridinedithiol)2] | Asymmetric protonation | Reduced coupling due to altered orbital overlap | psu.edu |

| Mixed-Valence Mixed-Protonated [Ni(2,3-quinoxalinedithiol)2] | Protonation leads to disappearance of IVCT band | Disrupted electronic coupling | psu.edu |

Proton-Coupled Electron Transfer Mechanisms in Dithiolene Complexes

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred, often in a concerted or stepwise manner. acs.org This mechanism is crucial in many chemical and biological redox reactions, as it can lower the energetic barrier for the transformation. psu.edu Dithiolene ligands are known for their redox non-innocence, meaning they can actively participate in redox processes, which makes them well-suited for facilitating PCET. nih.gov

In high-valent bis(dithiolene) tungsten-oxo complexes, a novel PCET mechanism has been identified where hydrogen bonding plays a critical role. nih.gov The process is initiated by the formation of a hydrogen bond at the nucleophilic W-oxo group, followed by a second hydrogen bond at the dithiolene sulfur atom. nih.gov These interactions modulate the molecular orbital energy levels, enabling the reduction of W(IV) to W(III) at a much lower potential than would be required for direct electron transfer into the W(IV)=O state. nih.gov For catalytic proton reduction, the proton transfer via the dithiolene-sulfur site is the most energetically favorable pathway. nih.gov

The study of PCET in systems like ruthenium(II) pyridylimidazole complexes has shown that the bond dissociation free energy of an N-H bond can be significantly lowered in the excited state, making the complex a potent hydrogen atom donor. rsc.org The mechanism can proceed through a sequence of electron transfer, deprotonation, and subsequent protonation of the reduced species. rsc.org This highlights the intricate interplay between electron and proton transfer steps, which can be finely tuned by the ligand environment.

Spin State and Magnetic Exchange Interactions

The spin state of a metal complex, which describes the total spin angular momentum of the unpaired electrons, is a critical factor determining its magnetic properties. wikipedia.org The multiplicity of a spin state is given by 2S+1, where S is the total spin. wikipedia.org For instance, states with one unpaired electron are doublets, and those with two are triplets. wikipedia.org

In metal-3,4-pyridinedithiol complexes, the interaction between the metal ion's d-orbitals and the ligand orbitals can lead to different spin states (high-spin or low-spin), depending on the magnitude of the ligand field splitting energy (Δo) versus the spin-pairing energy (Π). libretexts.org If Δo is larger than Π, a low-spin configuration is favored, where electrons will pair up in the lower energy orbitals before occupying higher energy orbitals. libretexts.org Conversely, if Δo is smaller than Π, a high-spin configuration results. libretexts.org

Magnetic exchange interactions refer to the coupling between the spins of unpaired electrons on different metal centers or between a metal center and a radical ligand. chemrxiv.orgrsc.org These interactions can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning them antiparallel). rsc.org The nature and strength of these interactions are mediated by the bridging ligands connecting the magnetic centers.

In heterobimetallic vanadium(IV)-lanthanide(III) Schiff base complexes, for example, the magnetic exchange interactions were found to be antiferromagnetic in most cases, but ferromagnetic for the Tb(III) complex. rsc.org Theoretical calculations, such as DFT and CASSCF, are often employed to understand and quantify these interactions. rsc.org The study of magnetic exchange interactions is crucial for the design of molecular magnets, materials that exhibit magnetic ordering at the molecular level.

| Interaction/Property | Description | Governing Factors | Significance |

|---|---|---|---|

| Spin State | Total spin angular momentum of unpaired electrons. wikipedia.org | Ligand field splitting energy (Δo) vs. spin-pairing energy (Π). libretexts.org | Determines magnetic properties. |

| Magnetic Exchange Interaction | Coupling between spins of unpaired electrons on different centers. chemrxiv.orgrsc.org | Nature of bridging ligand, distance between centers. | Design of molecular magnets. |

| Ferromagnetic Interaction | Parallel alignment of spins. rsc.org | Specific metal-ligand combinations. | Leads to bulk magnetic ordering. |

| Antiferromagnetic Interaction | Antiparallel alignment of spins. rsc.org | Specific metal-ligand combinations. | Can lead to spin frustration. |

Mechanistic Studies of Catalytic Applications Utilizing Metal-3,4-Pyridinedithiol Complexes

While specific mechanistic studies on the catalytic applications of metal-3,4-pyridinedithiol complexes are not extensively documented, the broader field of catalysis by metal-dithiolene and related polypyridyl complexes provides a framework for understanding their potential. rsc.org Mechanistic investigations are crucial for optimizing catalyst performance and designing new, more efficient catalytic systems. nih.govnih.gov

Metal complexes can catalyze a wide range of organic transformations, including hydrogenation, carbonylation, and cross-coupling reactions. researchgate.netnih.gov For instance, palladium-catalyzed intermolecular carbonylation of arene C-H bonds to form ketones has been studied in detail. researchgate.net DFT calculations revealed that the transformation involves several key steps: oxidative addition, CO insertion, reductive elimination, and C-H bond functionalization, with the latter being the rate-determining step. researchgate.net

In the context of CO2 reduction, polypyridyl transition metal complexes have been thoroughly investigated as molecular catalysts. rsc.orgnih.gov Mechanistic studies on a highly active quaterpyridyl Cr(III) catalyst for CO2 electroreduction to CO revealed the importance of metal-ligand cooperativity in stabilizing low-valent intermediates and acting as an electron reservoir. nih.gov A combination of electrochemistry, spectroelectrochemistry, and quantum chemical calculations allowed for the characterization of key intermediates and elucidation of the catalytic cycle. nih.gov

The redox-active nature of dithiolene ligands suggests that metal-3,4-pyridinedithiol complexes could be effective in redox catalysis. rsc.org The ability of the ligand to store and release electrons can facilitate multi-electron transformations at the metal center. Furthermore, the pyridine nitrogen atom provides a site for protonation/deprotonation, which could be exploited in PCET-driven catalytic cycles. acs.org Mechanistic studies often involve a combination of experimental techniques, such as spectroscopy and electrochemistry, with computational modeling to gain a detailed understanding of the reaction pathways. nih.govresearchgate.net

Reactivity and Functional Group Transformations of 3,4 Pyridinedithiol

Oxidation-Reduction Chemistry of Thiol Moieties and Disulfide Formation

The thiol groups of 3,4-pyridinedithiol are susceptible to oxidation-reduction (redox) reactions. libretexts.orgsavemyexams.com Oxidation involves the loss of electrons, which can be achieved through the gain of oxygen or the loss of hydrogen. libretexts.org In the context of thiols, oxidation typically leads to the formation of disulfide bonds (-S-S-). libretexts.org This process is a key aspect of the chemistry of dithiols and is often reversible, with the disulfide being reducible back to the corresponding thiols.

The formation of disulfide bonds from dithiols can be achieved through various oxidative processes. jsta.cl Base-catalyzed thiol oxidation is one such mechanism where deprotonation of the sulfhydryl groups leads to the formation of a nucleophilic thiolate anion. nih.gov This anion can then attack another disulfide bond, resulting in the formation of a new disulfide and a new thiolate anion. nih.gov Oxidative polymerization of dithiols is a method used to synthesize polydisulfide polymers. jsta.clnih.gov

The redox chemistry of the thiol moieties in this compound is fundamental to its application in forming dynamic and responsive materials. jsta.cl The disulfide bond can be cleaved under reducing conditions, regenerating the original dithiols. This reversible nature is exploited in the design of materials with stimuli-responsive properties. jsta.cl

Table 1: Oxidation-Reduction Reactions of Thiols

| Reaction Type | Reactant(s) | Product(s) | Key Transformation |

| Oxidation | Thiols (-SH) | Disulfide (-S-S-) | Formation of a disulfide bond |

| Reduction | Disulfide (-S-S-) | Thiols (-SH) | Cleavage of a disulfide bond |

Nucleophilic and Electrophilic Reactions of the Pyridine (B92270) Core

Nucleophilic Reactions:

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. matanginicollege.ac.in In the case of the pyridine core, direct nucleophilic substitution is not as common as in other heterocyclic systems. However, the presence of the thiol groups can influence the reactivity of the ring.

Electrophilic Reactions:

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.comrahacollege.co.in The pyridine ring is generally considered to be deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced in acidic media where the nitrogen atom becomes protonated, increasing its electron-withdrawing nature. uoanbar.edu.iq

Electrophilic substitution on the pyridine ring, when it does occur, is generally directed to the 3-position (β-position) as the intermediate carbocation is more stable compared to attack at the 2- or 4-positions. uoanbar.edu.iq The presence of activating groups on the ring can facilitate electrophilic substitution. uoanbar.edu.iq Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation, which typically require vigorous reaction conditions for pyridine itself. uoanbar.edu.iqmasterorganicchemistry.com

Table 2: General Reactivity of the Pyridine Ring

| Reaction Type | Reactivity of Pyridine | Preferred Position of Attack | Influencing Factors |

| Nucleophilic Attack | Generally less reactive | Varies with substrate and conditions | Nature of the nucleophile and leaving group |

| Electrophilic Substitution | Deactivated compared to benzene | 3-position (β-position) | Presence of activating/deactivating groups, reaction conditions |

Derivatization Strategies for Functional Group Modifications (e.g., Thioethers, Sulfonates)

The thiol groups of this compound provide versatile handles for a variety of functional group modifications, leading to the synthesis of diverse derivatives such as thioethers and sulfonates. These derivatization strategies are crucial for tuning the physical, chemical, and biological properties of the parent molecule.

Thioether Derivatives:

Thioethers, also known as sulfides, are compounds containing a C-S-C bond. The synthesis of thioether derivatives from thiols is a common transformation. thieme-connect.de Thiolate anions, being excellent nucleophiles, can readily react with alkyl halides or other electrophilic carbon sources to form thioethers. thieme-connect.de This S-alkylation is a robust method for introducing a wide range of organic moieties onto the sulfur atoms of this compound. The synthesis of thioether-ketones and related derivatives has been reported, highlighting the utility of thiols as precursors. nih.gov

Sulfonate Derivatives:

While the direct conversion of thiols to sulfonates is less common, the oxidation of the sulfur atoms in thioethers can lead to sulfoxides and subsequently to sulfones. thieme-connect.de However, the term "sulfonate derivatives" in the context of modifying this compound could also refer to the introduction of sulfonate groups onto the pyridine ring or other parts of a larger molecular structure incorporating the dithiol. The introduction of sulfonate groups can significantly alter the solubility and electronic properties of the molecule and has been explored in the synthesis of novel compounds with potential therapeutic applications. frontiersin.org

The derivatization of this compound is a key strategy for creating new materials and molecules with tailored functionalities. ukm.mynih.govamegroups.org These modifications can influence properties such as solubility, coordination ability with metal ions, and biological activity.

Table 3: Common Derivatization Reactions of Thiols

| Derivative | Functional Group | General Synthetic Approach |

| Thioether | R-S-R' | Reaction of a thiolate with an alkyl halide (S-alkylation) |

| Sulfonate | R-SO₃⁻ | Can be introduced on other parts of the molecule or formed via oxidation of thioethers to sulfones |

Polymerization and Oligomerization Studies Driven by Dithiol Functionality

The presence of two thiol groups in this compound makes it an excellent monomer for polymerization and oligomerization reactions. nih.govescholarship.org These processes can lead to the formation of linear polymers, cross-linked networks, and oligomers with diverse structures and properties. jsta.clnih.govescholarship.org

Polymerization:

The dithiol functionality allows for the formation of polymers through various mechanisms. Oxidative polymerization is a common method where the thiol groups are oxidized to form disulfide bonds, resulting in polydisulfide polymers. jsta.clnih.gov This type of polymerization can be used to create degradable materials, as the disulfide linkages can be cleaved under reducing conditions. nih.gov Another approach is thiol-ene polymerization, where dithiols react with di-enes or di-acrylates to form poly(β-thioester)s under mild conditions. acs.org

Conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are synthesized through the polymerization of monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT). ossila.comfrontiersin.orgmdpi.comnih.gov While not directly this compound, the principles of oxidative and electrochemical polymerization of such heterocyclic monomers are relevant. ossila.comfrontiersin.org These methods often involve the use of an oxidizing agent or an electrochemical potential to initiate the polymerization process. ossila.comfrontiersin.org

Oligomerization:

Oligomerization refers to the process of linking a few monomer units together. nih.gov For dithiols, this can lead to the formation of well-defined oligomers with specific chain lengths. escholarship.org The synthesis of α,ω-dithiol oligomers has been demonstrated, which can serve as building blocks for more complex macromolecular structures like block copolymers. escholarship.org These oligomers can be synthesized by incorporating and then reducing disulfide bonds within a polymer backbone. escholarship.org

The ability of this compound to undergo polymerization and oligomerization opens up possibilities for creating a wide range of materials, from degradable plastics to conductive polymers and functional block copolymers. nih.govescholarship.orgacs.org

Table 4: Polymerization and Oligomerization of Dithiols

| Process | Description | Driving Functionality | Resulting Structure |

| Oxidative Polymerization | Formation of polymers through the oxidation of thiol groups to disulfide bonds. jsta.clnih.gov | Dithiol | Polydisulfide |

| Thiol-ene Polymerization | Reaction of dithiols with di-enes or di-acrylates. acs.org | Dithiol | Poly(β-thioester) |

| Oligomerization | Formation of short-chain polymers (oligomers). escholarship.org | Dithiol | α,ω-dithiol oligomers |

Applications in Advanced Materials Science and Technologies

Role in Molecular Electronics and Quantum Transport Phenomena

The field of molecular electronics aims to use single molecules as active components in electronic circuits, offering a path to ultimate miniaturization. ijemnet.com The fundamental unit of such a device is a molecular junction, where a single molecule is connected to two electrodes. ijemnet.com The thiol groups on 3,4-Pyridinedithiol make it an ideal candidate for forming such junctions, as thiols are known to form robust bonds with gold electrodes, a common choice in single-molecule studies.

The design of a single-molecule junction involves sandwiching a molecule between two metallic electrodes. mpg.de For this compound, this is typically achieved using techniques like the scanning tunneling microscope break junction (STM-BJ). In this method, a gold tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the molecule. As the tip retracts, a single molecule of this compound can bridge the gap between the tip and the substrate, forming a stable molecular junction. The thiol groups at the 3 and 4 positions of the pyridine (B92270) ring act as "alligator clips," binding to the gold electrodes and allowing for the measurement of the molecule's electrical conductance. smu.edu

The electrical conductance of a single-molecule junction is intrinsically linked to the molecule's chemical structure. mdpi.com For this compound, several structural features are expected to influence its conductance. The central pyridine ring provides a conjugated pathway for electrons to travel between the electrodes. The conductance is sensitive to the alignment of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) with the Fermi level of the electrodes.

The conformation of the molecule within the junction also plays a critical role. For instance, in biphenyl (B1667301) systems, the twist angle between the two phenyl rings has been shown to significantly affect conductance, with planar conformations generally exhibiting higher conductance. rsc.org Similarly, the orientation of the this compound molecule with respect to the electrodes, including the Au-S bond angles, will impact the electronic coupling and, consequently, the measured conductance. beilstein-journals.org The presence of the nitrogen atom in the pyridine ring can also influence the charge distribution and orbital energies, potentially offering a way to tune the conductance through protonation or coordination.

The conductance of molecular junctions can be tuned by various factors, including the choice of electrode material and the solvent environment. mdpi.comnih.gov For example, using different electrode materials like silver or platinum instead of gold would alter the molecule-electrode interface and the resulting conductance. mdpi.com

| Molecule | Conductance (G/G₀) | Measurement Technique |

| 1,4-Diaminobenzene | ~10⁻³ | STM-BJ |

| 4,4'-Bipyridine (B149096) (High Conductance) | ~10⁻³·⁵ | STM-BJ |

| 4,4'-Bipyridine (Low Conductance) | ~10⁻⁴·⁵ | STM-BJ |

| Anthracene-dithiol (AC) | 10⁻⁴·⁵ | MCBJ |

This table presents representative single-molecule conductance values for various molecules to illustrate the range of conductances observed in molecular junctions. G₀ is the quantum of conductance.

Design of Single-Molecule Junctions for Electronic Transport Studies

Integration in Advanced Polymer Systems and Supramolecular Materials

The ability of this compound to engage in specific and directional non-covalent interactions makes it a versatile component for the construction of advanced polymer systems and supramolecular materials. mdpi.com These materials are of interest for their dynamic nature and potential applications in areas such as sensing, catalysis, and smart materials. frontiersin.orgnih.gov

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. frontiersin.orgmdpi.com For this compound, these interactions are primarily driven by hydrogen bonding involving the pyridine nitrogen and coordination of the nitrogen and sulfur atoms to metal ions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the thiol groups can act as hydrogen bond donors.

More significantly, the N,S-donor sites of this compound make it an excellent ligand for forming coordination polymers. mdpi.combeilstein-journals.org By reacting this compound with metal salts, it is possible to create one-, two-, or three-dimensional networks where the metal ions act as nodes and the dithiol molecules act as linkers. The geometry of the resulting polymer is dictated by the coordination preference of the metal ion and the geometry of the ligand. For instance, the combination of pyridyl-containing ligands with silver ions has been shown to lead to the formation of two-dimensional coordination polymers. mdpi.com The self-assembly process can be influenced by factors such as solvent, temperature, and the presence of other coordinating species. nih.gov

| Type of Interaction | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directs the assembly of molecules into specific architectures. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor. |

| Metal Coordination | The formation of a coordinate bond between a central metal atom or ion and surrounding ligands. | A primary driving force for the formation of coordination polymers, with the N and S atoms of this compound acting as donor sites. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute to the stabilization of self-assembled structures by promoting face-to-face or offset stacking of the pyridine rings. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide additional stability to the overall supramolecular architecture. |

This table outlines the key non-covalent interactions that can drive the self-assembly of this compound into supramolecular structures.

The integration of this compound into larger material frameworks allows for the creation of functional organic and hybrid materials with tailored properties. chemrxiv.orgwikipedia.org Hybrid organic-inorganic materials combine the desirable properties of both organic components (e.g., flexibility, functionality) and inorganic components (e.g., stability, conductivity). chemrxiv.orgresearchgate.net

One approach to preparing such materials is through the sol-gel process, where molecular precursors undergo hydrolysis and condensation to form a network. mdpi.com this compound, potentially modified with silane (B1218182) groups, could be co-condensed with metal alkoxides to create a hybrid material where the pyridinedithiol units are covalently incorporated into an inorganic matrix like silica (B1680970) or titania. mdpi.com This would result in a material with accessible coordination sites for metal capture or catalytic applications.

Another strategy involves the use of this compound to functionalize the surface of pre-existing inorganic materials, such as nanoparticles or mesoporous silica. mdpi.com This grafting approach can impart new functionalities to the inorganic material, such as the ability to selectively bind metal ions or to act as a heterogeneous catalyst support. The thiol groups provide a strong anchoring point for such surface modifications. The development of these functional hybrid materials opens up possibilities for applications in sensing, separation, and catalysis. researchgate.neteuropean-mrs.com

Self-Assembly Strategies and Non-Covalent Interactions

Ligand Scaffolds for Homogeneous and Heterogeneous Catalysis (mechanistic focus)

The ability of this compound to act as a bidentate N,S-ligand makes it a candidate for use in transition metal catalysis. The electronic properties and steric environment of a catalyst's coordination sphere are critical in determining its activity and selectivity, and ligands play a central role in tuning these properties. jyu.fi

From a mechanistic perspective, a bidentate ligand like this compound can influence several key steps in a catalytic cycle. For example, in a cross-coupling reaction such as the Suzuki-Miyaura coupling, the ligand can affect the rate of oxidative addition of the electrophile to the metal center, the transmetalation step with the organoboron reagent, and the final reductive elimination that forms the product and regenerates the catalyst. nih.gov

The coordination of the "hard" nitrogen and "soft" sulfur donors of this compound to a metal center creates a specific electronic environment. This hetero-bidentate nature can lead to unique reactivity compared to symmetric biphosphine or bipyridine ligands. For instance, in iridium-catalyzed arene borylation, the nature of the bipyridine ligand has been shown to be crucial for the catalytic cycle, influencing the stability of key intermediates. nih.gov Similarly, the N,S-chelate of this compound could stabilize specific oxidation states of the metal and influence the geometry of the catalytic intermediates, thereby directing the outcome of the reaction.

In heterogeneous catalysis, immobilizing a metal complex of this compound onto a solid support would allow for catalyst recycling and prevent product contamination. The thiol groups offer a convenient handle for covalent attachment to supports like silica or polymers. The mechanistic principles would be similar to the homogeneous case, but with the added considerations of mass transport and support-catalyst interactions. While specific catalytic applications of this compound are not yet widely reported, its structural features suggest potential in reactions where mixed-donor ligands are known to be effective, such as certain types of hydrosilylation, carbonylation, or C-H activation reactions. mdpi.comnih.gov

Development of Analytical Reagents and Chemosensors

The dual functionality of this compound allows it to act as a highly effective analytical reagent and a core component in chemosensors. The chemical principles underlying its detection capabilities are rooted in the specific interactions of its pyridine and thiol functional groups with target analytes.

The thiol groups (-SH) exhibit a strong affinity for soft metal ions, forming stable metal-sulfur bonds. This interaction is a cornerstone of its use in detecting heavy metal pollutants. When this compound binds to a metal ion, it can lead to a measurable change in the system's optical or electrochemical properties. For instance, the coordination of metal ions can induce aggregation of nanoparticles functionalized with this compound, resulting in a colorimetric response that is visible to the naked eye. The color change is due to a shift in the surface plasmon resonance of the nanoparticles.

Furthermore, the pyridine nitrogen atom can participate in hydrogen bonding or coordinate with other types of analytes. This dual-binding capability allows for the design of chemosensors with enhanced selectivity and sensitivity. The change in the electronic environment of the molecule upon analyte binding can be transduced into a variety of signals, including fluorescence quenching or enhancement, or a shift in electrochemical potential. For example, the interaction with an analyte could alter the energy levels of the molecule's frontier orbitals, thereby affecting its photoluminescent properties.

The development of sensors based on these principles often involves immobilizing this compound onto a solid support, such as a nanoparticle or an electrode surface. This creates a robust and reusable sensing platform. The choice of the transduction method—be it colorimetric, fluorometric, or electrochemical—depends on the specific application and the desired level of sensitivity.

Surface Chemistry and Self-Assembled Monolayers (SAMs) on Metal Substrates

The strong affinity of sulfur for noble metals makes this compound an excellent candidate for forming self-assembled monolayers (SAMs) on metal substrates. sigmaaldrich.com SAMs are highly ordered molecular layers that spontaneously form on a surface, providing a method to precisely control the surface chemistry and properties of materials. mdpi.com

The formation of SAMs using thiol-containing molecules like this compound on surfaces such as gold, silver, and copper is a well-established technique. nih.gov The process is driven by the strong, semi-covalent bond that forms between the sulfur atoms of the thiol groups and the metal surface atoms. sigmaaldrich.com This interaction is energetically favorable, leading to a densely packed, crystalline-like monolayer. sigmaaldrich.com

In the case of this compound, the molecule can anchor to the metal surface through one or both of its thiol groups. The orientation of the molecule within the SAM—whether it stands upright or lies flat—depends on factors such as the solvent, the preparation temperature, and the nature of the substrate. The pyridine ring, with its nitrogen atom, presents a functional group at the monolayer's surface. This exposed functionality can be used to further modify the surface, for instance, by coordinating to other molecules or by influencing the adsorption of subsequent layers.

The ability to create functionalized surfaces with specific chemical properties is crucial for a wide range of applications. For example, SAMs of this compound on gold electrodes can be used to create platforms for biosensors, where the pyridine group can be used to immobilize biomolecules like enzymes or antibodies. The electrical properties of the underlying metal substrate can then be used to detect binding events at the surface.

The structure and quality of the SAM are critical for its performance. A well-ordered monolayer with minimal defects provides a uniform and predictable surface. The van der Waals interactions between adjacent pyridine rings contribute to the ordering and stability of the monolayer. Researchers have studied the structure of such SAMs using various surface-sensitive techniques, such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS), to understand the molecular arrangement and the nature of the sulfur-metal bond. rsc.org

Historical Context and Evolution of 3,4 Pyridinedithiol Research

Early Discoveries and Initial Explorations of Pyridinedithiols

The initial explorations into pyridinedithiols were driven by the fundamental interest in heterocyclic compounds containing sulfur. In the mid-20th century, foundational texts on the organic chemistry of bivalent sulfur began to systematize the knowledge of thiols and dithiols, which were recognized as important intermediates. Early research often focused on the tautomeric nature of mercaptopyridines, which exist in equilibrium with their pyridinethione forms. Theoretical calculations later predicted that for pyridinedithiol, the dithiol tautomer predominates in the gas phase and in solvents of low polarity, while the thione tautomer is favored in polar solvents. epdf.pub

The first synthetic approaches to pyridinedithiols were often multi-step processes that were not highly efficient. These early methods laid the groundwork for future advancements but were characterized by modest yields and limited accessibility, restricting their broader application. The primary interest during this period was in their fundamental properties, such as their ability to act as chelating agents for metal ions, a characteristic feature of dithiol compounds. researchgate.net

Milestones in Synthetic Accessibility and Methodological Advancements

Another key synthetic route involves the use of readily available starting materials such as 3,4-diaminopyridine (B372788). chemicalbook.comsigmaaldrich.com While direct conversion methods are complex, 3,4-diaminopyridine serves as a critical precursor in various synthetic strategies aimed at introducing the dual thiol functionalities. For instance, a common laboratory pathway to synthesize 3,4-diaminopyridine itself starts from 4-methoxypyridine, which undergoes nitration, amination, and then a final hydrogenation step. google.com This precursor can then be theoretically subjected to reactions like the Sandmeyer reaction twice to introduce the thiol groups, although this is a challenging multi-step process.

A different approach has been the synthesis of pyridinedithiol-containing ligands from chelidamic acid, which has been utilized in the preparation of organometallic complexes. researchgate.net These methodological advancements have been crucial in making 3,4-pyridinedithiol and related compounds more accessible for a wider range of research applications.

Table 1: Comparison of Synthetic Methodologies for Pyridinedithiols

| Method | Precursors | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Early Multi-Step Synthesis | Various Pyridine (B92270) Derivatives | Complex, multiple reaction steps, often low efficiency. | Generally low (not specified) | wikipedia.org |

| Base-Induced Addition | 2,6-Lutidine, Thioketones (e.g., Thioadamantanone) | More direct, straightforward, and efficient two-step process. | 65-70% | wikipedia.org |

| From Chelidamic Acid | Chelidamic Acid | Used for creating specific tridentate ligands for organometallic complexes. | Not specified | researchgate.net |

| From 3,4-Diaminopyridine | 3,4-Diaminopyridine | Precursor-based approach; synthesis of the precursor itself has been optimized. | High for precursor (up to 97%) | chemicalbook.comgoogle.com |

Shifting Paradigms in Applications Research